[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol
CAS No.:
Cat. No.: VC17236515
Molecular Formula: C9H14O4
Molecular Weight: 186.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14O4 |
|---|---|
| Molecular Weight | 186.20 g/mol |
| IUPAC Name | [(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol |
| Standard InChI | InChI=1S/C9H14O4/c1-9(2)12-6-3-4-11-7(5-10)8(6)13-9/h3-4,6-8,10H,5H2,1-2H3/t6-,7-,8-/m1/s1 |
| Standard InChI Key | XBOGNGNNKYTRED-BWZBUEFSSA-N |
| Isomeric SMILES | CC1(O[C@@H]2C=CO[C@@H]([C@@H]2O1)CO)C |
| Canonical SMILES | CC1(OC2C=COC(C2O1)CO)C |
Introduction
[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH- dioxolo[4,5-c]pyran-4-yl]methanol is a complex organic compound with a specific stereochemistry, indicated by the (3aR,4R,7aR) configuration. This compound belongs to the dioxolopyran family, which is known for its diverse applications in organic synthesis and pharmaceutical chemistry. Despite its potential importance, detailed information on this specific compound is limited in the available literature.
Synthesis and Derivatives
The synthesis of compounds related to [(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH- dioxolo[4,5-c]pyran-4-yl]methanol often involves complex organic reactions. For instance, derivatives like [(3aR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H- dioxolo[4,5-c]pyran-4-yl)methyl 4-methylbenzenesulfonate are synthesized through multi-step processes involving sulfonation and azidation reactions .
Applications and Biological Activity
While specific biological activity data for [(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH- dioxolo[4,5-c]pyran-4-yl]methanol are not available, compounds with similar structures are used in various biochemical studies. For example, tunicamycins, which are structurally related, are important tools for studying N-linked glycosylation and protein misfolding .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume